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molecular formula C8H6FNO5 B1400274 3-Fluoro-5-methoxy-4-nitrobenzoic acid CAS No. 1137869-93-2

3-Fluoro-5-methoxy-4-nitrobenzoic acid

Cat. No. B1400274
M. Wt: 215.13 g/mol
InChI Key: PXQRXFVLYSGNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026234B2

Procedure details

A solution of 3-fluoro-5-methoxy-4-nitrobenzoic acid (obtained above), HOAc (5 mL) and MeOH (5 mL) was hydrogenated using a hydrogen balloon overnight. The solution was then filtered through celite and concentrated to a red solid (590 mg, 66%). [M+H] calc'd for C8H8FNO3, 186. found 186.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:14][CH3:15])[C:10]=1[N+:11]([O-])=O)[C:5]([OH:7])=[O:6].CC(O)=O.[H][H]>CO>[NH2:11][C:10]1[C:9]([O:14][CH3:15])=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1[N+](=O)[O-])OC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red solid (590 mg, 66%)

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C(=O)O)C=C1OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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